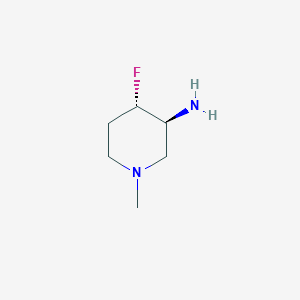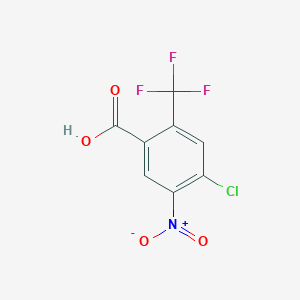
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid is an aromatic compound characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-5-(trifluoromethyl)benzoic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is carried out at a temperature of around 308 K to ensure optimal conversion and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as improved safety, scalability, and efficiency. The use of microreactors and optimized reaction parameters, including temperature, molar ratios, and solvent systems, can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid mixture.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Carboxylate Salts: Oxidation of the benzoic acid group.
Aplicaciones Científicas De Investigación
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Nitro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-Chloro-5-nitro-2-(trifluoromethyl)benzoic acid is unique due to the simultaneous presence of chloro, nitro, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H3ClF3NO4 |
|---|---|
Peso molecular |
269.56 g/mol |
Nombre IUPAC |
4-chloro-5-nitro-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3ClF3NO4/c9-5-2-4(8(10,11)12)3(7(14)15)1-6(5)13(16)17/h1-2H,(H,14,15) |
Clave InChI |
HLCUGMLPGVXRSM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


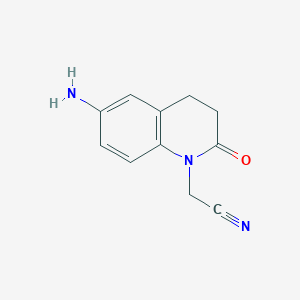
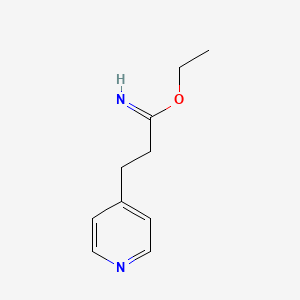
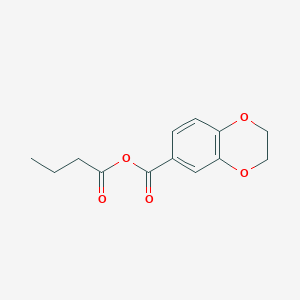
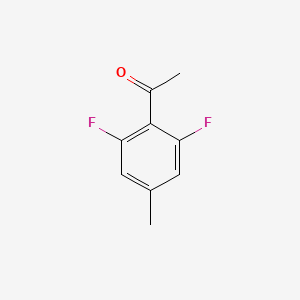
![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
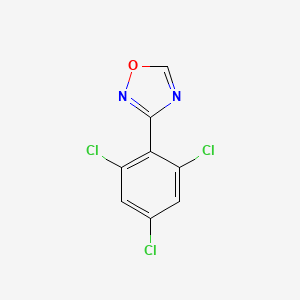
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)

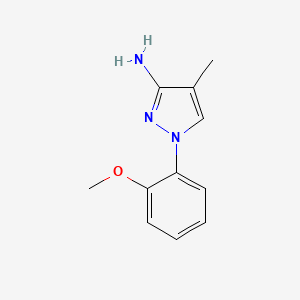
![3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12442957.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
